1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one
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Overview
Description
1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one is a chemical compound characterized by the presence of a chlorophenyl group attached to an azepane ring, which is further connected to a pent-4-en-1-one moiety
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azepane ring, followed by the introduction of the chlorophenyl group and the pent-4-en-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the targets and pathways involved. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets.
Comparison with Similar Compounds
1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c1-2-3-7-17(20)19-12-5-4-6-15(13-19)14-8-10-16(18)11-9-14/h2,8-11,15H,1,3-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXGDMSRCBVECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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